

The Chemical Profile and Cytotoxic Potential of Taiwanhomoflavone B: A Technical Overview

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Compound of Interest

Compound Name: Taiwanhomoflavone B

Cat. No.: B15594363

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Taipei, Taiwan – December 3, 2025 – **Taiwanhomoflavone B**, a C-methylated biflavone isolated from the twigs of *Cephalotaxus wilsoniana*, has demonstrated notable cytotoxic effects against certain cancer cell lines. This technical guide provides a comprehensive overview of its chemical structure, available biological data, and a proposed framework for its mechanism of action, designed for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Taiwanhomoflavone B is a complex biflavonoid with the systematic IUPAC name 6-[4-(5,7-dihydroxy-6-methyl-4-oxo-2,3-dihydrochromen-2-yl)phenoxy]-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxychromen-4-one^{[1][2]}. Its chemical identity is further defined by the following identifiers:

Identifier	Value	Reference
Molecular Formula	C ₃₂ H ₂₄ O ₁₀	[1][2]
Molecular Weight	568.5 g/mol	[1][2]
CAS Number	509077-91-2	[1]
Canonical SMILES	<chem>CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C=C(O5)C6=CC=C(C=C6O)OC)O</chem>	[1][2]
InChI Key	KFJPGGGJZYXVJH-UHFFFAOYSA-N	[1]

The structure of **Taiwanhomoflavone B** is characterized by two distinct flavonoid moieties linked by an ether bond. One of these units is a flavanone, specifically a 2,3-dihydrochromen-4-one derivative, while the other is a flavone, a 4H-chromen-4-one derivative. This biflavonoid nature is a key feature of many compounds isolated from the *Cephalotaxus* genus.

Biological Activity: Cytotoxicity Data

Initial studies have highlighted the cytotoxic potential of **Taiwanhomoflavone B** against specific human cancer cell lines. The available quantitative data from these studies is summarized below.

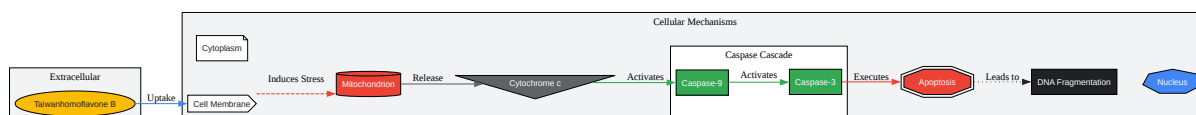
Cell Line	Cancer Type	ED ₅₀ (µg/mL)
KB	Oral Epidermoid Carcinoma	3.8
Hepa-3B	Hepatoma	3.5

This data indicates that **Taiwanhomoflavone B** exhibits moderate cytotoxic activity against these cell lines. However, the precise molecular mechanisms and signaling pathways responsible for this cytotoxicity have not been fully elucidated in publicly available literature.

Proposed Signaling Pathway of Cytotoxicity

Based on the known cytotoxic effects of **Taiwanhomoflavone B** and the established mechanisms of action for other structurally related flavonoids, a plausible signaling pathway leading to apoptosis is proposed. Flavonoids are known to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Given that many biflavonoids exert their effects by inducing cellular stress, the intrinsic pathway is a likely candidate.

This proposed pathway involves the induction of mitochondrial stress, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.



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Caption: Proposed intrinsic apoptosis pathway induced by **Taiwanhomoflavone B**.

Suggested Experimental Protocols for Further Investigation

To validate the proposed mechanism of action and further characterize the biological activity of **Taiwanhomoflavone B**, a series of key experiments are recommended.

Cell Viability and Cytotoxicity Assays

Objective: To confirm and expand upon the known cytotoxic effects of **Taiwanhomoflavone B** across a broader panel of cancer cell lines.

Methodology (MTT Assay):

- **Cell Seeding:** Plate cancer cells (e.g., KB, Hepa-3B, and other relevant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **Taiwanhomoflavone B** (e.g., 0.1, 1, 10, 50, 100 µg/mL) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
- **MTT Incubation:** Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assays

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Methodology (Annexin V-FITC/Propidium Iodide Staining):

- **Cell Treatment:** Treat cells with **Taiwanhomoflavone B** at its IC₅₀ concentration for 24 and 48 hours.
- **Cell Staining:** Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

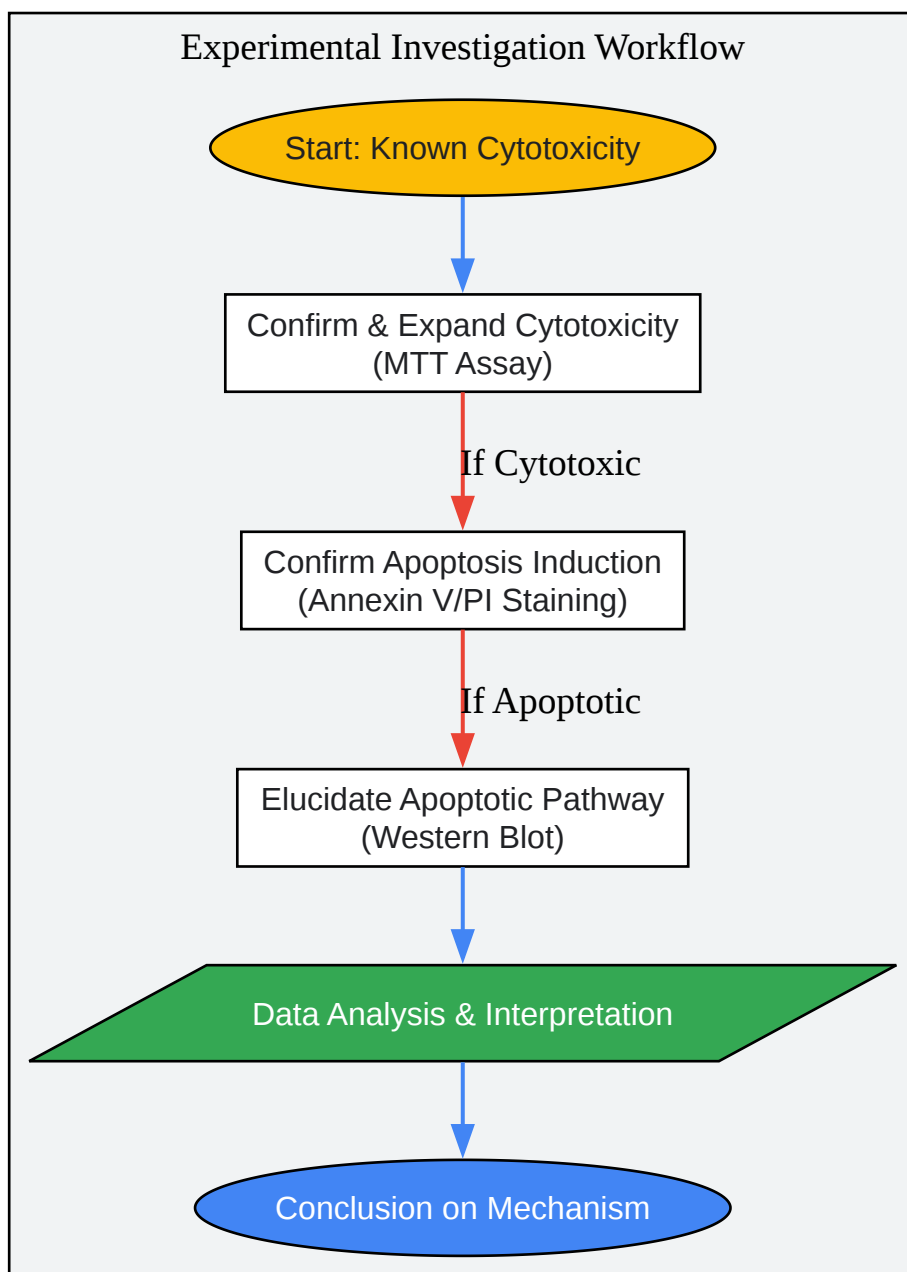
Western Blot Analysis for Apoptotic Markers

Objective: To investigate the molecular players involved in the apoptotic pathway.

Methodology:

- Protein Extraction: Treat cells with **Taiwanhomoflavone B**, and extract total protein at various time points.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, and PARP).
- Detection: Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
- Densitometry: Quantify the protein expression levels relative to a loading control (e.g., β -actin or GAPDH).

The logical workflow for these experimental investigations is outlined in the following diagram:



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Caption: Logical workflow for investigating **Taiwanhomoflavone B**'s mechanism of action.

Future Directions

The preliminary data on **Taiwanhomoflavone B** are promising, but further in-depth studies are required to fully understand its therapeutic potential. Future research should focus on a broader screening against diverse cancer cell lines, in vivo efficacy studies in animal models, and

investigation into potential off-target effects and toxicity. A deeper understanding of its structure-activity relationship could also guide the synthesis of more potent and selective analogs for drug development.

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